![molecular formula C16H24GeN4 B11547288 Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-](/img/structure/B11547288.png)
Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE is a novel organogermanium compound that features a triazole ring and a benzylidene amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced through a substitution reaction using triethylgermanium chloride.
Formation of the Benzylidene Amine Moiety: The final step involves the condensation of the triazole derivative with benzylamine under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triethylgermyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Triethylgermanium chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of the corresponding oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(E)-BENZYL({[4-(TRIMETHYLSILYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE: Similar structure but with a trimethylsilyl group instead of a triethylgermyl group.
(E)-BENZYL({[4-(TRIETHYLSILYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE: Similar structure but with a triethylsilyl group instead of a triethylgermyl group.
Uniqueness
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE is unique due to the presence of the triethylgermyl group, which imparts distinct electronic and steric properties compared to its silicon analogs
Properties
Molecular Formula |
C16H24GeN4 |
---|---|
Molecular Weight |
345.0 g/mol |
IUPAC Name |
N-benzyl-1-(5-triethylgermyl-2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H24GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,19,20,21) |
InChI Key |
SMXKURIYUIMNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=NNN=C1C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.